Triisopropoxyscandium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Development

Triisopropoxyscandium exhibits Lewis acidic properties, making it a potential candidate for various catalytic reactions. Research suggests its use in olefin polymerization, metathesis reactions, and the formation of organic frameworks ().

Precursor for Scandium-Based Materials

Due to its good solubility in organic solvents, triisopropoxyscandium can be used as a precursor for depositing scandium-containing thin films and nanoparticles. These materials have potential applications in areas like solid-state lighting, catalysis, and data storage ().

Biological Applications

Emerging research explores the potential biological applications of triisopropoxyscandium. Studies suggest its ability to inhibit cancer cell proliferation and act as an antiangiogenic agent (hindering blood vessel growth needed by tumors) (). However, this area of research is still in its early stages, and more studies are needed to understand its potential and safety profile.

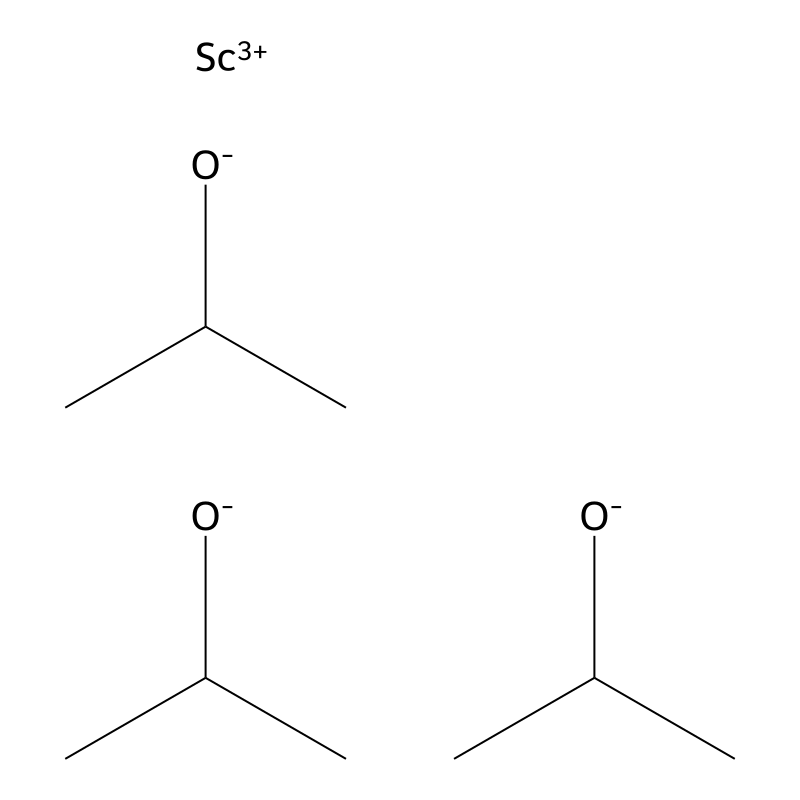

Triisopropoxyscandium is an organometallic compound of scandium, characterized by the presence of three isopropoxy groups attached to a scandium atom. Its chemical formula is represented as Sc(OCH(CH₃)₂)₃, indicating that the scandium ion is coordinated with three isopropoxide ligands. This compound is notable for its potential applications in catalysis and materials science due to the unique properties imparted by the scandium center and the steric bulk of the isopropoxy groups.

- Hydrolysis: In the presence of water, triisopropoxyscandium can hydrolyze to form scandium hydroxide and isopropanol.

- Reactions with Alcohols: It can react with other alcohols to form mixed alkoxide complexes, which can be useful in various synthetic applications.

- Catalytic Reactions: Triisopropoxyscandium has been employed as a catalyst in organic transformations such as polymerization and asymmetric synthesis, showcasing its utility in facilitating chemical transformations.

Triisopropoxyscandium can be synthesized through several methods:

- Direct Reaction of Scandium Chloride: One common method involves reacting scandium(III) chloride with isopropanol in the presence of a base such as sodium hydroxide or sodium methoxide:

- Solvent-Free Methods: Alternative synthesis routes may involve solvent-free reactions under controlled conditions, which can enhance yield and purity.

- Using Scandium Isopropoxide: Another method involves starting from scandium(III) isopropoxide and further functionalizing it through reactions with other alkyl groups or ligands.

Triisopropoxyscandium finds its applications primarily in:

- Catalysis: It serves as a catalyst in various organic reactions, including polymerization processes and asymmetric synthesis.

- Materials Science: The compound can be used to modify surfaces or create new materials with specific properties due to its organometallic nature.

- Chemical Synthesis: It acts as a precursor for other scandium-containing compounds or complexes.

Interaction studies involving triisopropoxyscandium focus on its reactivity with various substrates in catalytic processes. Research indicates that it can effectively coordinate with different ligands and substrates, enhancing reaction rates and selectivity in organic transformations. The study of its interactions provides insights into optimizing reaction conditions for better yields and efficiency.

Several compounds share similarities with triisopropoxyscandium, particularly those involving scandium or other transition metals coordinated with alkoxide ligands. Here are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Scandium(III) Isopropoxide | Sc(OCH(CH₃)₂)₃ | Used as a precursor for various organometallic reactions. |

| Scandium(III) Chloride | ScCl₃ | Commonly used as a source of Sc³⁺ ions in reactions. |

| Yttrium(III) Isopropoxide | Y(OCH(CH₃)₂)₃ | Similar structure but based on yttrium; used in catalysis. |

| Aluminum Isopropoxide | Al(OCH(CH₃)₂)₃ | An analog that shows similar reactivity patterns. |

Triisopropoxyscandium's uniqueness lies in its specific coordination environment and the properties imparted by the scandium ion, which differs from those of aluminum or yttrium compounds. Its application potential in catalysis and materials science further distinguishes it from similar compounds.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive